Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((4-hydroxy-3-methoxyphenyl)methylene)-
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Overview
Description
Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((4-hydroxy-3-methoxyphenyl)methylene)- is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((4-hydroxy-3-methoxyphenyl)methylene)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the thiazolo and benzimidazole rings through cyclization reactions.
Condensation Reactions: The methylene bridge is often introduced through condensation reactions with appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((4-hydroxy-3-methoxyphenyl)methylene)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((4-hydroxy-3-methoxyphenyl)methylene)- involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other heterocyclic compounds with thiazolo and benzimidazole rings, such as:
Thiazolo(3,2-a)benzimidazole derivatives: Compounds with similar core structures but different substituents.
Benzimidazole derivatives: Compounds with benzimidazole rings but lacking the thiazolo moiety.
Uniqueness
The uniqueness of Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((4-hydroxy-3-methoxyphenyl)methylene)- lies in its specific structure, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
88498-93-5 |
---|---|
Molecular Formula |
C17H12N2O3S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C17H12N2O3S/c1-22-14-8-10(6-7-13(14)20)9-15-16(21)19-12-5-3-2-4-11(12)18-17(19)23-15/h2-9,20H,1H3/b15-9+ |
InChI Key |
OUKLOIYJTOCKIT-OQLLNIDSSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)O |
Origin of Product |
United States |
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